molecular formula C19H19N3O4 B7704204 2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B7704204
M. Wt: 353.4 g/mol
InChI Key: UOPVVRMXWHTUPP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is an organic compound with potential applications in various fields of scientific research. This compound features a complex structure with both dimethoxyphenyl and oxadiazolyl groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-20-19(26-22-12)14-6-4-5-7-15(14)21-18(23)11-13-8-9-16(24-2)17(10-13)25-3/h4-10H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPVVRMXWHTUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the 3,4-dimethoxyphenyl acetamide: This can be achieved by reacting 3,4-dimethoxyphenylacetic acid with an appropriate amine under dehydrating conditions.

    Introduction of the oxadiazolyl group: This step involves the cyclization of a hydrazide intermediate with an appropriate nitrile or carboxylic acid derivative to form the oxadiazole ring.

    Coupling of the two moieties: The final step involves coupling the 3,4-dimethoxyphenyl acetamide with the oxadiazolyl group using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The dimethoxyphenyl group may interact with enzymes or receptors, while the oxadiazole ring can modulate the activity of certain proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide include:

    2-(3,4-Dimethoxyphenyl)ethanamine: This compound shares the dimethoxyphenyl group but lacks the oxadiazole ring.

    N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide: This compound contains the oxadiazole ring but lacks the dimethoxyphenyl group.

The uniqueness of this compound lies in the combination of both functional groups, which imparts distinct chemical and biological properties.

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